2-methyl-3-nitro-4H-1-benzopyran-4-one
Description
Structure
3D Structure
Properties
CAS No. |
59507-95-8 |
|---|---|
Molecular Formula |
C10H7NO4 |
Molecular Weight |
205.17 g/mol |
IUPAC Name |
2-methyl-3-nitrochromen-4-one |
InChI |
InChI=1S/C10H7NO4/c1-6-9(11(13)14)10(12)7-4-2-3-5-8(7)15-6/h2-5H,1H3 |
InChI Key |
MJIXJEOUJIJLGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2O1)[N+](=O)[O-] |
Origin of Product |
United States |
Contextualization Within the Chromone Family and Nitrated Heterocycles
The chromone (B188151), or 4H-1-benzopyran-4-one, framework is a privileged structure in drug discovery, forming the core of many naturally occurring flavonoids, such as flavones and isoflavones. ijrpc.com These compounds are renowned for a wide spectrum of biological activities. The introduction of a nitro group, a potent electron-withdrawing moiety, into the chromone skeleton at the 3-position significantly alters the electronic properties of the molecule. nih.gov This modification enhances the electrophilicity of the pyrone ring, making it more susceptible to nucleophilic attack and influencing its potential biological interactions. nih.gov
The nitro group is a versatile functional group in medicinal chemistry, often referred to as both a pharmacophore and a toxicophore. nih.gov Its presence can lead to a diverse range of biological activities, including antimicrobial, anticancer, and antiparasitic effects. nih.govsvedbergopen.com The biological action of nitro-containing compounds is often dependent on the enzymatic reduction of the nitro group within cells, which can generate reactive nitrogen species. svedbergopen.com In the context of 2-methyl-3-nitro-4H-1-benzopyran-4-one, the interplay between the established biological relevance of the chromone scaffold and the unique properties of the nitro group provides a compelling rationale for its investigation in chemical research.
Historical Perspectives in 4h 1 Benzopyran 4 One Chemistry
The history of 4H-1-benzopyran-4-one (chromone) chemistry is rich, with early investigations dating back to the late 19th and early 20th centuries. One of the foundational methods for chromone (B188151) synthesis is the Kostanecki-Robinson reaction, first reported by Stanisław Kostanecki. researchgate.netijrar.org This reaction involves the acylation of o-hydroxyaryl ketones with an aliphatic acid anhydride (B1165640) in the presence of its sodium salt, followed by cyclization to form the chromone ring. researchgate.netijrar.org
Another significant historical development was the Vilsmeier-Haack reaction, which provides a route to 3-formylchromones from o-hydroxyacetophenones. ijmrset.comresearchgate.netresearchgate.net This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride and a substituted formamide (B127407) like N,N-dimethylformamide (DMF), to introduce a formyl group at the 3-position of the chromone nucleus. These classical synthetic methods laid the groundwork for the preparation of a vast array of substituted chromones, including precursors for nitrochromone synthesis. The nitration of pre-formed chromones or their precursors, such as 2-hydroxyacetophenones, has been a common strategy to access nitro-substituted derivatives. prepchem.com
Computational and Theoretical Investigations of 2 Methyl 3 Nitro 4h 1 Benzopyran 4 One and Nitro Substituted Chromones
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable for predicting the properties of chromone (B188151) derivatives. These methods allow for a detailed exploration of the molecular and electronic landscape of these compounds.
Density Functional Theory (DFT) Studies on Molecular Structure and Electronic Properties
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For nitro-substituted chromones, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G(d,p), are used to determine optimized molecular geometries. nih.govmdpi.com These calculations provide precise predictions of bond lengths, bond angles, and dihedral angles, which often show excellent agreement with experimental data obtained from techniques like X-ray crystallography. nih.gov
For instance, studies on related nitro-substituted flavonoids have shown that the presence of a nitro group can induce significant changes in the molecular geometry. In 2'-(2-nitrophenyl)-4H-chromen-4-one, a large dihedral angle of 50.73° is observed between the phenyl ring and the chromone moiety, a feature attributed to steric hindrance from the ortho-nitro group. nih.gov DFT calculations successfully explain this non-planar conformation. nih.gov
Electronic properties derived from DFT calculations, such as the electrophilicity index and chemical hardness, offer insights into the reactivity of these molecules. mdpi.com The nitro group, being a strong electron-withdrawing group, significantly influences the electron distribution across the chromone scaffold, impacting its stability and reactivity. mdpi.com Theoretical studies on similar nitro-containing heterocyclic systems have used DFT to predict their stability and potential as high-energy compounds. mdpi.com
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Transitions
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity and electronic transitions. wikipedia.orgtaylorandfrancis.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in these interactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. taylorandfrancis.com The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net
In nitro-substituted chromones, the HOMO is typically distributed over the benzopyran ring system, while the LUMO is often localized on the electron-deficient nitro group and the adjacent pyranone ring. researchgate.net This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation. Time-Dependent DFT (TD-DFT) calculations are employed to simulate electronic absorption spectra (UV-Vis) and analyze the nature of electronic transitions. nih.gov These calculations can predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which correlate with the transitions between molecular orbitals, primarily the HOMO→LUMO transition. researchgate.net
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| 1-methyl-3-nitrovinyl-4-nitro-pyrrolidine | -6.97 | -2.36 | 4.61 | mdpi.com |
| 2'-nitroflavone (B1207882) | -7.32 | -3.11 | 4.21 | nih.gov |
| 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one | -5.84 | -1.93 | 3.91 | mdpi.com |
Prediction of Spectroscopic Parameters and Correlation with Experimental Data
DFT calculations are highly effective in predicting various spectroscopic parameters, which can then be compared with experimental data for structural validation. Theoretical vibrational spectra (Infrared and Raman) can be computed by calculating the harmonic vibrational frequencies. mdpi.com Often, calculated frequencies are scaled by an empirical factor to correct for anharmonicity and limitations of the theoretical level, leading to excellent agreement with experimental spectra. nih.gov This correlation allows for precise assignment of vibrational modes to specific functional groups within the molecule.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net The calculated chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), typically correspond well with experimental values, aiding in the structural elucidation of complex molecules. researchgate.net For 2-substituted 3-nitro-2H-chromenes, detailed 1D and 2D NMR spectroscopy has been essential in confirming their structure and relative configuration, which can be supported by theoretical predictions. mdpi.com
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment | Reference |
|---|---|---|---|---|
| N-O Asymmetric Stretch | 1476 | ~1500-1550 | Nitro Group | mdpi.com |
| N-O Symmetric Stretch | 1322 | ~1340-1390 | Nitro Group | mdpi.com |
| C=O Stretch | ~1630-1680 | ~1650-1700 | Carbonyl Group | General |
| C=C Aromatic Stretch | ~1580-1620 | ~1590-1630 | Benzene (B151609) Ring | General |
Molecular Dynamics Simulations
While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.govnih.gov This approach is valuable for understanding conformational flexibility and intermolecular interactions in a more realistic, dynamic context.
Conformational Analysis and Molecular Stability
Chromone derivatives can exhibit conformational flexibility, especially around single bonds connecting substituent groups. Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and determine their relative energies. ufms.br For a molecule like 2-methyl-3-nitro-4H-1-benzopyran-4-one, rotation of the methyl group and slight puckering of the pyranone ring are possible.
Computational methods can map the potential energy surface by systematically changing key dihedral angles to locate energy minima corresponding to stable conformers. ufms.br Studies on nitro-substituted chalcones, which share structural similarities with flavonoids, have shown that the position of the nitro group can significantly influence the conformational equilibrium between s-cis and s-trans isomers. ufms.br The stability of different conformers is governed by a balance of steric repulsion and favorable electronic interactions, such as conjugation. ufms.br For related 3-nitro-2H-chromenes, the pyran ring can adopt distorted half-chair or sofa conformations, which has been confirmed by X-ray diffraction analysis. mdpi.comresearchgate.net
Intermolecular Interactions (e.g., Hydrogen Bonding, Natural Bond Orbital (NBO) Analysis, Atoms in Molecules (AIM) Approach)
Intermolecular and intramolecular interactions are fundamental to understanding the chemical behavior and solid-state packing of molecules. Natural Bond Orbital (NBO) analysis is a powerful tool for studying charge delocalization, hyperconjugative interactions, and intramolecular hydrogen bonding. nih.gov It analyzes interactions between filled donor orbitals and empty acceptor orbitals, quantifying their stabilization energy (E(2)). ufms.br In nitro-substituted chromones, significant delocalization can occur between the lone pairs of the oxygen atoms and the π* anti-bonding orbitals of the aromatic system and nitro group.
The Atoms in Molecules (AIM) theory, or Quantum Theory of Atoms in Molecules (QTAIM), characterizes the nature of chemical bonds and non-covalent interactions based on the topology of the electron density. core.ac.uk Hirshfeld surface analysis is another method used to visualize and quantify intermolecular contacts in a crystal lattice. nih.gov This analysis can identify key interactions, such as C-H···O hydrogen bonds involving the nitro group, which often play a crucial role in stabilizing the crystal structure of nitroaromatic compounds. nih.gov
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type | Reference |
|---|---|---|---|---|
| LP(1) N | π(C-C) | ~20-60 | Lone Pair → π Delocalization | nih.gov |
| π(C-C) | π(C-C) | ~15-30 | π → π Conjugation | nih.gov |
| LP(2) O | σ(C-N) | ~1-5 | Lone Pair → σ Hyperconjugation | nih.gov |
Molecular Docking Studies
Computational molecular docking has emerged as a powerful tool to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This in silico method is instrumental in understanding the binding characteristics of ligands with their protein targets at a molecular level. In the context of this compound and related nitro-substituted chromones, molecular docking studies provide crucial insights into their potential biological activities by elucidating their interactions with protein active sites.
Ligand-Protein Binding Interactions and Binding Free Energy Analysis
Molecular docking simulations for nitro-substituted chromones reveal their potential to bind to various protein targets. While specific studies on this compound are limited, research on structurally similar compounds, such as N-methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amine derivatives, offers valuable insights into the binding modes and energies.
These studies have shown that nitro-substituted chromones can effectively fit into the binding pockets of anti-apoptotic proteins like Bcl-2, Bcl-w, and Bcl-xL. mdpi.com The binding affinity is quantified by the docking score, which is an estimation of the binding free energy. For a series of N-methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amine derivatives, the docking scores against these proteins were found to be significant, indicating stable ligand-protein complexes. mdpi.com
The binding free energy, often represented by the docking score, is a critical parameter in evaluating the binding affinity of a ligand for its target protein. Lower binding free energy values are indicative of more favorable and stable interactions. For instance, in studies of other chromone derivatives, binding energies have been reported in the range of -8.5 kcal/mol, suggesting strong binding to their respective protein targets. nih.gov For N-methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amine derivatives, the docking scores against Bcl-2 family proteins were found to be comparable to or even better than that of a reference inhibitor, HA 14-1, underscoring their potential as effective binders. mdpi.com
The following interactive table summarizes the docking scores of two potent N-methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amine derivatives (compounds 8h and 8i ) and a reference compound (HA 14-1) against the Bcl-2, Bcl-w, and Bcl-xL proteins. mdpi.com
| Compound | Docking Score (kcal/mol) vs. Bcl-2 | Docking Score (kcal/mol) vs. Bcl-w | Docking Score (kcal/mol) vs. Bcl-xL |
| 8h | -7.54 | -7.68 | -8.01 |
| 8i | -7.67 | -7.89 | -8.15 |
| HA 14-1 (Reference) | -7.12 | -7.25 | -7.58 |
This data is for N-methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amine derivatives, which are structurally related to this compound. mdpi.com
Elucidation of Key Residues in Ligand Binding
The detailed analysis of docking poses allows for the identification of key amino acid residues within the protein's active site that are crucial for ligand binding. These residues form the specific interactions that anchor the ligand in its binding pocket and determine the selectivity and affinity of the interaction.
In the case of N-methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amine derivatives binding to Bcl-2 proteins, the interactions are characterized by a combination of hydrogen bonds and hydrophobic interactions. mdpi.com The binding pose analysis reveals that the ligands orient themselves in the hydrophobic groove of the Bcl-2 family proteins. mdpi.com
For instance, the docking of compound 8h with Bcl-2 showed that the molecule is stabilized by hydrogen bonds with key residues. mdpi.com The nitro group and other polar functionalities on the chromone scaffold are often involved in forming these hydrogen bonds. mdpi.commdpi.com The methyl group and the benzene ring of the chromone core typically engage in hydrophobic interactions with non-polar residues in the binding pocket. mdpi.com
Similarly, the binding of compound 8i to Bcl-2 involves interactions with a similar set of amino acid residues, with slight variations in the orientation and specific contacts, which can account for the differences in their docking scores. mdpi.com The key residues involved in the binding of these nitro-substituted chromones to Bcl-2 family proteins often include both polar and non-polar amino acids, highlighting the importance of a complementary set of interactions for high-affinity binding. mdpi.com
The elucidation of these key residues is critical for structure-based drug design, as it provides a roadmap for modifying the ligand structure to enhance its binding affinity and selectivity for the target protein. By understanding which residues are important for binding, medicinal chemists can design new derivatives with improved pharmacological profiles.
Structure Activity Relationship Sar Studies of Nitrochromone Derivatives
Impact of Nitro Group Position and Presence on Biological Activity
The presence and, critically, the position of the nitro (NO₂) group on a heterocyclic scaffold are determining factors for the molecule's biological activity. The nitro group is a potent electron-withdrawing group, a characteristic that can drastically alter the electronic properties and polarity of a molecule. nih.gov This, in turn, influences how the molecule interacts with biological targets like enzymes and receptors. nih.gov
Research on various classes of nitro-aromatic compounds has consistently shown that the specific location of the NO₂ group can lead to significant variations in efficacy and even the type of activity observed. For instance, in studies of nitro-containing chalcones, compounds with a nitro group at the ortho position of either aromatic ring demonstrated the highest anti-inflammatory activity. mdpi.comresearchgate.net Conversely, for vasorelaxant effects, the most active compound had the nitro group in the para position of one of the rings. mdpi.comresearchgate.net This highlights that a simple positional shift can redirect the biological effects of the molecule.
This principle also applies to the mutagenic properties of nitro-polycyclic aromatic hydrocarbons (NO₂PAHs). It has been found that the mutagenicity of these compounds is profoundly influenced by the position of the nitro group. digitellinc.com For example, dinitro-benzo(a)pyrene with a nitro group at the 3-position is significantly more mutagenic than its counterpart with the nitro group at the 1-position. digitellinc.com This difference is attributed not just to the electronic properties but also to how the position affects the molecule's ability to form adducts with DNA after metabolic activation. digitellinc.commedicineinnovates.com
In the context of nitrochromones, the NO₂ group acts as a key pharmacophore. nih.gov Its strong electron-withdrawing nature can create nucleophilic sites on the molecule, facilitating interactions with protein structures. nih.gov The presence of the nitro group in the pyrrole (B145914) ring, for example, has been shown to enhance antibacterial activity. nih.gov Therefore, the inclusion of the nitro group is a deliberate design choice to impart or enhance specific biological activities, with its positional arrangement being a key variable for optimization.
Influence of Substituents at Positions 2, 6, and 8 on Biological Efficacy
The biological efficacy of the chromone (B188151) scaffold can be finely tuned by introducing various substituents at different positions. Positions 2, 6, and 8 are frequently modified in synthetic chemistry to explore their impact on activity.
The substituent at position 2 directly influences the reactivity of the pyranone ring. In the case of the target compound, a methyl group at position 2 is a key structural feature. Studies on related chromone derivatives show that modifications at this position significantly alter biological outcomes. For instance, replacing the methyl group with a larger phenyl-containing substituent can lead to different activities. In a series of 3-styrylchromone derivatives, various substituents on the chromone ring were evaluated for monoamine oxidase (MAO) inhibition, demonstrating that changes around the core structure are effective for modulating activity. josai.ac.jp
Substitutions on the benzo moiety of the benzopyranone ring, such as at positions 6 and 8, are also critical for modulating biological efficacy. Research on 3-iodochromone derivatives revealed that the substitution pattern on the benzene (B151609) ring was a major determinant of fungicidal activity against Sclerotium rolfsii. frontiersin.org The derivative 6,8-dichloro-3-iodochromone was identified as the most active compound in the series, indicating that the presence of electron-withdrawing chloro groups at both positions 6 and 8 synergistically enhances the desired biological effect. frontiersin.org
The following table summarizes the influence of various substituents on the biological activity of chromone derivatives based on related studies.
| Compound Series | Position(s) of Substituent(s) | Substituent(s) | Observed Biological Activity | Reference |
|---|---|---|---|---|
| 3-Iodochromones | 6, 8 | -Cl, -Cl | Most active fungicidal agent | frontiersin.org |
| 4H-1-benzopyran-4-ones | 2 | 4'-methoxyphenyl | Highest antiestrogenic activity (65%) | nih.gov |
| 3-Styrylchromones | 7 | -OCH₃ | Potent MAO-B inhibition | josai.ac.jp |
| 4H-1-benzopyran-4-ones | 3 | Benzyl | Highest uterotrophic activity (87%) | nih.gov |
Role of Electron-Withdrawing and Electron-Donating Groups in Modulating Activity
The electronic nature of substituents on the chromone ring plays a fundamental role in modulating biological activity. Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).
The nitro group at position 3 of 2-methyl-3-nitro-4H-1-benzopyran-4-one is a classic example of a powerful EWG. nih.gov EWGs decrease the electron density of the aromatic ring system, which can enhance the molecule's interaction with specific biological targets or affect its metabolic stability. nih.gov The electron-withdrawing effect is often mediated through resonance, which can deactivate certain positions on the ring and alter the molecule's polarity, favoring interactions with nucleophilic sites in proteins. nih.gov
Conversely, EDGs, such as methyl (-CH₃) or methoxy (B1213986) (-OCH₃) groups, increase the electron density of the ring system. The influence of these groups is highly dependent on their position and the specific biological activity being studied. In research on tyramine (B21549) oxidase inhibitors, it was found that EDGs on the aromatic ring increased the inhibitory potency, while EWGs decreased it. nih.gov For example, a para-methyl substituted analogue showed significantly enhanced activity. nih.gov This suggests that for certain enzyme-inhibitor interactions, increased electron density on the scaffold is favorable.
The interplay between EDGs and EWGs is crucial for optimizing a molecule's properties. In one study on hydrazones, the properties of two related compounds were compared: one with a methyl group (EDG) and the other with a nitro group (EWG). beilstein-journals.org The presence of the EWG nitro group significantly affected the acidity of a nearby phenol (B47542) group and increased the molecule's susceptibility to hydrolysis, demonstrating the profound impact of the substituent's electronic nature on chemical properties relevant to biological function. beilstein-journals.org The strategic placement of EDGs and EWGs allows medicinal chemists to fine-tune a compound's electronic structure to achieve desired therapeutic effects. nih.gov
Correlation between Molecular Structure and Corrosion Inhibition Efficiency
Organic heterocyclic compounds, including chromone derivatives, are often investigated as corrosion inhibitors for metals. Their effectiveness depends on their ability to adsorb onto the metal surface and form a protective barrier. researchgate.net The molecular structure of the inhibitor is directly correlated with its inhibition efficiency.
Several key structural and electronic factors influence this process:
Presence of Heteroatoms: The benzopyranone structure contains oxygen atoms, which have lone pairs of electrons. These lone pairs can coordinate with the vacant d-orbitals of metal atoms, facilitating strong adsorption onto the surface. mdpi.com
Aromatic System: The π-electrons of the benzene ring can also interact with the metal surface, contributing to the stability of the adsorbed layer.
Electronic Properties: Quantum chemical parameters are often used to correlate molecular structure with inhibition efficiency. lew.ro
HOMO and LUMO Energies: The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons. A higher HOMO energy indicates a greater tendency to donate electrons to the metal, leading to better inhibition. The energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to the ability to accept electrons. A lower LUMO energy facilitates electron acceptance from the metal. The energy gap (ΔE = LUMO - HOMO) is also important; a smaller gap generally implies higher reactivity and better inhibition efficiency. lew.ro
Dipole Moment (μ): The dipole moment reflects the polarity of the molecule. While its influence can be complex, a larger dipole moment is often associated with stronger electrostatic interactions between the inhibitor and the metal surface, potentially leading to increased inhibition efficiency. researchgate.net
Substituent Effects: The presence of functional groups can significantly alter corrosion inhibition. Electron-donating groups can increase the electron density at the adsorption centers (like the oxygen atoms), enhancing the molecule's ability to bond with the metal and improving inhibition efficiency. mdpi.com Conversely, strong electron-withdrawing groups like the nitro group can pull electron density away from the ring system, which may influence the adsorption mechanism.
The relationship between these molecular properties and corrosion inhibition efficiency is often summarized using quantum chemical calculations, as illustrated in the conceptual table below.
| Molecular Parameter | Description | Correlation with Higher Inhibition Efficiency |
|---|---|---|
| EHOMO (Energy of HOMO) | Electron donating ability | Higher value |
| ELUMO (Energy of LUMO) | Electron accepting ability | Lower value |
| ΔE (Energy Gap) | Reactivity of the molecule | Lower value |
| μ (Dipole Moment) | Polarity and strength of dipole interaction | Higher value |
Biological and Biochemical Mechanisms of Action Associated with 2 Methyl 3 Nitro 4h 1 Benzopyran 4 One and Its Analogs
Enzyme Inhibition Studies
The core structure of 4H-1-benzopyran-4-one, also known as chromone (B188151), and its derivatives have been investigated for their ability to inhibit a range of enzymes involved in critical physiological and pathological processes.
Sirtuin 2 (SIRT2) Inhibition and Mechanistic Insights
Sirtuin 2 (SIRT2) is an NAD⁺-dependent deacetylase that plays a significant role in cell cycle regulation and is considered a target for neurodegenerative diseases and cancer. nih.govnih.gov Inhibition of SIRT2 can lead to the hyperacetylation of substrates like α-tubulin, which in turn can inhibit tumor growth. nih.govnih.gov
Research into chroman-4-one and chromone derivatives has identified them as a promising class of SIRT2 inhibitors. nih.govacs.org A structure-activity relationship (SAR) study on a series of substituted chroman-4-one analogs revealed key insights into their inhibitory activity. While the specific compound 2-methyl-3-nitro-4H-1-benzopyran-4-one has not been explicitly detailed in these studies, the effects of a nitro group on the benzopyranone core have been assessed.
In one study, the replacement of a 6-chloro substituent with an electron-withdrawing nitro group on the chroman-4-one scaffold (resulting in a 6-nitro analog) showed no significant change in SIRT2 inhibitory activity compared to the chloro-substituted counterpart. nih.govacs.org Conversely, the introduction of an electron-donating methoxy (B1213986) group at the same position led to a decrease in inhibitory activity. nih.govacs.org This suggests that the electronic properties of substituents on the aromatic ring play a crucial role in the interaction with the SIRT2 enzyme. nih.govacs.org The most potent inhibitors in this class of compounds were found to have substitutions at the 2-, 6-, and 8-positions, with larger, electron-withdrawing groups at the 6- and 8-positions being favorable for activity. nih.govacs.org Notably, many of the potent chroman-4-one-based inhibitors demonstrated high selectivity for SIRT2 over other sirtuin isoforms like SIRT1 and SIRT3. nih.govacs.org
| Compound | Substituents | SIRT2 Inhibition (%) at 200 µM | IC₅₀ (µM) | Selectivity |
|---|---|---|---|---|
| Analog 1 | 6-Chloro | >70% | ~5.5 | High for SIRT2 over SIRT1/SIRT3 |
| Analog 2 (1g) | 6-Nitro | No significant change from Analog 1 | Not Determined | Not Determined |
| Analog 3 (1h) | 6-Methoxy | ~20% | Not Determined | Not Determined |
| Analog 4 | 6,8-Dibromo-2-pentyl | >70% | 1.5 | High for SIRT2 over SIRT1/SIRT3 |
Data adapted from studies on substituted chroman-4-one derivatives. nih.govacs.org
5-Lipoxygenase Inhibition and Role in Arachidonic Acid Metabolism
The 5-lipoxygenase (5-LOX) enzyme is a key player in the biosynthesis of leukotrienes from arachidonic acid. Leukotrienes are potent inflammatory mediators involved in various diseases, including asthma and inflammatory bowel disease. thieme-connect.de Consequently, 5-LOX inhibitors are considered valuable anti-inflammatory agents. nih.govnih.gov
While direct studies on the 5-LOX inhibitory activity of this compound are not available in the reviewed literature, compounds with related structures, such as coumarins (benzopyran-2-ones), have been identified as redox-active 5-LOX inhibitors. thieme-connect.de The mechanism of many such inhibitors involves maintaining the active site iron of the enzyme in its reduced (ferrous) state, which disrupts the catalytic cycle. thieme-connect.de However, without specific experimental data for this compound or its close analogs, its role in arachidonic acid metabolism via 5-LOX inhibition remains speculative.
Aminopeptidase N (APN/CD13) Inhibition Mechanisms
Aminopeptidase N (APN), also known as CD13, is a zinc-dependent metalloprotease found on the surface of various cells. It is implicated in tumor invasion, metastasis, and angiogenesis, making it a target for anticancer therapies. nih.govresearchgate.net Inhibitors of APN can induce an amino acid deprivation response in cancer cells, leading to apoptosis. nih.gov
Based on a comprehensive review of the scientific literature, there is no specific research detailing the inhibition of Aminopeptidase N (APN/CD13) by this compound or its direct analogs. The most well-known inhibitors of APN belong to different chemical classes, such as the dipeptide bestatin. nih.gov
Monoamine Oxidase (MAO) Inhibition Potential
Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of neurotransmitters like serotonin, norepinephrine, and dopamine. nih.govnih.gov MAO inhibitors are used in the treatment of depression and neurodegenerative conditions such as Parkinson's disease. nih.gov
Direct experimental data on the MAO inhibitory potential of this compound is not available. However, research on a structurally similar analog, 5-hydroxy-2-methyl-chroman-4-one (HMC) , isolated from the endogenous lichen fungus Daldinia fissa, has demonstrated selective MAO-B inhibition. nih.gov
HMC was identified as a reversible and competitive inhibitor of human MAO-B with an IC₅₀ value of 3.23 µM, showing approximately 4-fold selectivity over MAO-A (IC₅₀ = 13.97 µM). nih.gov Molecular docking simulations provided insight into this selectivity, suggesting that HMC has a higher binding affinity for MAO-B (-7.3 kcal/mol) compared to MAO-A (-6.1 kcal/mol). nih.gov The model indicated a hydrogen bond interaction between HMC and the Cys172 residue in the active site of MAO-B, an interaction that was absent with MAO-A. nih.gov The established activity of the chromone moiety towards MAO-B inhibition further supports the potential for this class of compounds to interact with MAO enzymes. mdpi.com The presence and position of the nitro group on the 2-methyl-4H-1-benzopyran-4-one scaffold would be expected to significantly influence this activity, but this requires specific investigation.
| Enzyme | IC₅₀ (µM) | Inhibition Type | Kᵢ (µM) |
|---|---|---|---|
| MAO-A | 13.97 | Not Determined | Not Determined |
| MAO-B | 3.23 | Competitive, Reversible | 0.896 |
Data from a study on 5-hydroxy-2-methyl-chroman-4-one. nih.gov
Tumor Necrosis Factor-alpha (TNF-α) Inhibition Pathways
Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine central to the pathogenesis of numerous inflammatory diseases. researchgate.net Inhibition of TNF-α is a validated therapeutic strategy for conditions like rheumatoid arthritis and psoriasis. nih.govdermnetnz.org Inhibitors can act by neutralizing the cytokine directly or by blocking its production or signaling pathways. nih.gov
A review of the current literature reveals no studies that have specifically investigated the ability of this compound or its analogs to inhibit TNF-α production or its signaling pathways.
Mechanisms of Antineoplastic Action
The benzopyran pharmacophore has been a source for the development of anticancer agents. nih.gov Furthermore, compounds containing nitro groups are of significant interest in oncology due to their potential for bioreductive activation in the hypoxic environment of tumors. frontiersin.orgmdpi.com
While the specific antineoplastic mechanism of this compound has not been elucidated, insights can be drawn from related compounds. Studies on third-generation benzopyran molecules have identified them as potent tubulin polymerization inhibitors. nih.gov By disrupting microtubule dynamics, these compounds cause mitotic delays in cancer cells, ultimately leading to either mitotic slippage or apoptosis. nih.gov This anti-microtubule activity has been demonstrated both in vitro and in in vivo models of cancer. nih.gov
Additionally, the nitroaromatic group is a key feature of many hypoxia-activated prodrugs. mdpi.com In the low-oxygen environment characteristic of solid tumors, cellular nitroreductase enzymes can reduce the nitro group. frontiersin.orgmdpi.com This reduction can unmask a cytotoxic agent, leading to selective killing of cancer cells while sparing healthy, well-oxygenated tissues. mdpi.com Therefore, it is plausible that the antineoplastic action of this compound could involve a dual mechanism: disruption of microtubule function via its benzopyran core and hypoxia-selective cytotoxicity mediated by its nitro group. However, this hypothesis requires experimental validation.
Induction of Apoptosis and Caspase Activation Pathways
The induction of apoptosis, or programmed cell death, is a critical mechanism for the removal of damaged or cancerous cells. Several analogs of this compound, particularly nitroflavones and 2-aryl-3-nitro-2H-chromene derivatives, have been investigated for their pro-apoptotic effects.
Research on 2'-nitroflavone (B1207882) has demonstrated its ability to induce an apoptotic response in human leukemia cells. This process is characterized by typical apoptotic features such as an increase in the sub-G1 fraction of cells, DNA ladder fragmentation, and chromatin condensation nih.gov. The apoptotic cascade initiated by 2'-nitroflavone is dependent on the activation of multiple caspases, including caspase-8, caspase-9, and the executioner caspase-3 nih.govnih.gov. The involvement of the extrinsic (death receptor) pathway is suggested by the upregulation of the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) and its death receptor, DR5 nih.gov. Concurrently, the intrinsic (mitochondrial) pathway is implicated through the increased expression of the pro-apoptotic protein Bax and the subsequent release of cytochrome C into the cytosol nih.gov.
Similarly, a series of synthesized 2-aryl-3-nitro-2H-chromene derivatives have shown potent cytotoxic activities against breast cancer cell lines, with apoptosis being a confirmed mechanism of cell death. Morphological changes consistent with apoptosis were observed through acridine (B1665455) orange/ethidium bromide double staining and TUNEL analysis. Furthermore, the activation of caspase-3 was confirmed in cells treated with these compounds, solidifying their role in triggering the apoptotic cascade researchgate.net.
Table 1: Caspase Activation by Nitroflavone Analogs
| Compound/Analog | Activated Caspases | Apoptotic Pathway | Cell Line |
|---|---|---|---|
| 2'-Nitroflavone | Caspase-8, Caspase-9, Caspase-3 | Extrinsic (TRAIL/DR5) & Intrinsic (Bax/Cytochrome C) | Human leukemia cells |
Cell Cycle Perturbation (e.g., S-phase impact)
Disruption of the normal cell cycle is a key strategy in cancer therapy to inhibit the proliferation of malignant cells. Analogs of this compound have been shown to perturb cell cycle progression.
Studies on 2'-nitroflavone revealed its capability to arrest the cell cycle at the G2/M phase in hematological cancer cell lines nih.gov. This arrest prevents the cells from entering mitosis, thereby inhibiting their division and proliferation. Another nitro-containing compound, 5'-Nitro-indirubinoxime, has been shown to induce a G1 cell cycle arrest in salivary gland adenocarcinoma cells by reducing the levels of cyclin-dependent kinases CDK4 and CDK6 nih.gov. While the direct impact on the S-phase for these specific analogs is not detailed, the arrest at the G1 or G2/M checkpoints effectively prevents entry into or completion of the DNA synthesis (S) phase.
Interactive Table 2: Cell Cycle Arrest by Analogs
| Compound/Analog | Phase of Cell Cycle Arrest | Mechanism | Cell Line |
|---|---|---|---|
| 2'-Nitroflavone | G2/M | Not specified | Hematological cancer cells |
Inhibition of Cell Invasion and Migration
The ability of cancer cells to invade surrounding tissues and migrate to distant sites is a hallmark of metastasis. Certain flavonoid analogs of this compound have demonstrated anti-invasive properties.
In a study investigating the anti-invasive potential of various polyphenolic compounds, 3,7-dimethoxyflavone (B600370) was found to inhibit the invasion of human mammary carcinoma cells into embryonic chick heart fragments in an organ culture model. This anti-invasive activity was observed at non-toxic concentrations and was found to be reversible researchgate.net. The precise mechanism by which this compound exerts its anti-invasive effect is a subject of ongoing research.
Antimutagenic Properties via Redox Reactions
Antimutagenic agents can prevent mutations in DNA, which is a crucial step in the development of cancer. The mechanisms of antimutagenic compounds are diverse and can include the inhibition of mutagen activation and the scavenging of reactive oxygen species (ROS) that can damage DNA.
Antioxidative Stress Mechanisms
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases. Antioxidants can mitigate oxidative stress by neutralizing free radicals.
The antioxidant potential of 4H-1-benzopyran-4-one derivatives has been recognized nih.gov. Flavonoids, the broader class to which these compounds belong, are well-known for their antioxidant activities. These activities are often mediated through various mechanisms, including:
Direct scavenging of free radicals: They can donate a hydrogen atom to free radicals, thereby neutralizing them.
Chelation of metal ions: They can bind to metal ions like iron and copper, which can catalyze the formation of free radicals.
Inhibition of oxidative enzymes: They can inhibit enzymes that generate ROS.
Antimicrobial Action Pathways (e.g., Antibacterial, Antifungal, Antiviral)
Several analogs of this compound have demonstrated significant antimicrobial properties.
Antibacterial Action:
A study on novel 2-phenyl or methyl-4H-1-benzopyran-4-ones carrying amidinobenzimidazoles revealed potent antibacterial activities, particularly against Gram-positive bacteria. Certain compounds in this series exhibited strong inhibitory activity against Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA), and methicillin-resistant S. epidermidis (MRSE), with Minimum Inhibitory Concentration (MIC) values as low as 1.56 µg/ml nih.govnih.gov. The general mechanisms of action for antibacterial agents can include interference with cell wall synthesis, inhibition of protein or nucleic acid synthesis, disruption of metabolic pathways, or inhibition of membrane function creative-biolabs.com. The precise pathway for these benzopyranone derivatives is still under investigation.
Antifungal Action:
Chromone derivatives have also been identified as potent anti-Candida agents. Some nitrochromones have been shown to inhibit the biofilm formation of Candida albicans nih.gov. The antifungal mechanisms of chromones can involve the disruption of cell wall and membrane integrity, inhibition of biofilm formation, and interference with fungal enzyme activity researchgate.net. For instance, certain chromone-3-carbonitriles have been found to inhibit hypha formation, a key virulence factor for C. albicans nih.gov.
Antiviral Action:
While less is known about the specific antiviral properties of this compound, flavonoids, in general, have been studied for their antiviral activities documentsdelivered.com. The mechanisms can vary and may include inhibiting viral entry into host cells, inhibiting viral enzymes, or modulating host immune responses.
Table 3: Antimicrobial Activity of 2-methyl-4H-1-benzopyran-4-one Analogs
| Organism Type | Specific Organism | Compound/Analog Class | Observed Effect |
|---|---|---|---|
| Gram-positive Bacteria | S. aureus, MRSA, MRSE | 2-methyl-4H-1-benzopyran-4-ones with amidinobenzimidazoles | Potent antibacterial activity (MIC 1.56 µg/ml) nih.govnih.gov |
| Fungi | Candida albicans | Nitrochromones | Inhibition of biofilm formation nih.gov |
Advanced Spectroscopic and Structural Elucidation Methodologies for 2 Methyl 3 Nitro 4h 1 Benzopyran 4 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, ¹⁹F NMR)
NMR spectroscopy is the most powerful tool for determining the precise molecular structure of an organic compound in solution. For 2-methyl-3-nitro-4H-1-benzopyran-4-one, ¹H and ¹³C NMR would be fundamental.
In the ¹H NMR spectrum, the methyl group protons would likely appear as a sharp singlet. The protons on the aromatic ring would exhibit complex splitting patterns (doublets, triplets, or doublet of doublets) in the characteristic aromatic region.
In the ¹³C NMR spectrum, distinct signals would be expected for each unique carbon atom, including the methyl carbon, the carbonyl carbon (at a significantly downfield shift), and the carbons of the benzopyran ring system. The presence of the electron-withdrawing nitro group would influence the chemical shifts of nearby carbons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures.)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -CH₃ | ~2.5 | Singlet |
| H-5 | ~8.1-8.3 | Doublet of doublets |
| H-6 | ~7.5-7.7 | Triplet of doublets |
| H-7 | ~7.8-8.0 | Triplet of doublets |
| H-8 | ~7.6-7.8 | Doublet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures.)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -CH₃ | ~20 |
| C-2 | ~155-160 |
| C-3 | ~130-135 (attached to NO₂) |
| C-4 | ~175-180 (C=O) |
| C-4a | ~120-125 |
| C-5 | ~125-130 |
| C-6 | ~128-133 |
| C-7 | ~135-140 |
| C-8 | ~118-123 |
| C-8a | ~150-155 |
To validate the assigned structure, theoretical calculations using methods like Density Functional Theory (DFT) would be performed. The geometry of the molecule would be optimized, and then NMR chemical shifts would be calculated. These theoretical values would be correlated with the experimental data. A strong correlation would provide high confidence in the structural assignment.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
For this compound, key expected vibrations would include:
C=O stretch: A strong, sharp absorption in the IR spectrum, typically around 1650-1680 cm⁻¹, characteristic of the α,β-unsaturated ketone in the pyranone ring.
NO₂ stretches: Two strong bands corresponding to the asymmetric (~1520-1560 cm⁻¹) and symmetric (~1340-1380 cm⁻¹) stretching of the nitro group.
C=C stretches: Multiple bands in the 1450-1600 cm⁻¹ region from the aromatic and pyran rings.
C-O stretches: Bands associated with the ether linkage in the benzopyran ring.
C-H stretches: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl group just below 3000 cm⁻¹.
Raman spectroscopy would provide complementary information, particularly for the non-polar C=C bonds.
Table 3: Predicted Principal Vibrational Bands for this compound (Note: These are estimated values based on analogous structures.)
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| Aromatic C-H stretch | 3100-3000 | Medium-Weak |
| Aliphatic C-H stretch | 2980-2850 | Medium-Weak |
| C=O stretch (ketone) | 1680-1650 | Strong |
| Aromatic C=C stretch | 1600-1450 | Medium-Strong |
| NO₂ asymmetric stretch | 1560-1520 | Strong |
| NO₂ symmetric stretch | 1380-1340 | Strong |
| C-O-C stretch (ether) | 1250-1150 | Medium-Strong |
Electronic Absorption Spectroscopy (UV-Visible) for Electronic Transitions
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The extended conjugated system of the benzopyranone core, further influenced by the nitro group, is expected to result in significant absorption in the UV-Vis region. One would anticipate multiple absorption bands corresponding to π → π* and n → π* transitions. Nitro-substituted aromatic compounds often exhibit characteristic absorption bands.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. The molecular formula of this compound is C₁₀H₇NO₄, giving it a molecular weight of approximately 205.04 g/mol .
High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and elemental formula. The fragmentation pattern in the mass spectrum would be expected to show characteristic losses, such as the loss of NO₂ (46 Da), CO (28 Da), and potentially a methyl radical (15 Da), leading to stable fragment ions. The fragmentation of the benzopyranone core is also a well-studied process that would aid in structural confirmation.
X-ray Diffraction Crystallography for Solid-State Structure Determination
If a suitable single crystal of the compound can be grown, X-ray crystallography provides the definitive solid-state structure. This technique would determine the precise bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the crystal lattice. It would confirm the planarity of the benzopyranone ring system and show the orientation of the methyl and nitro substituents. Furthermore, it would reveal intermolecular interactions, such as π-π stacking or other non-covalent forces, that stabilize the crystal packing.
Emerging Research Directions and Future Perspectives in 2 Methyl 3 Nitro 4h 1 Benzopyran 4 One Chemistry
Design and Synthesis of Novel Functionalized Derivatives with Tailored Properties
The core structure of 2-methyl-3-nitro-4H-1-benzopyran-4-one serves as a versatile template for the synthesis of a wide array of functionalized derivatives. The strategic modification of this scaffold is crucial for tailoring the molecule's properties for specific biological or material science applications. Research in this area focuses on introducing diverse substituents and functional groups to modulate reactivity, solubility, and interaction with biological targets.
A key precursor in the synthesis of many chromone (B188151) derivatives is 3-formylchromone, which can be readily prepared from ortho-hydroxy acetophenones through reactions like the Vilsmeier-Haack formylation. nih.gov From this intermediate, a multitude of derivatives can be accessed. For instance, condensation reactions of 3-formylchromone with active methylene (B1212753) and methyl compounds, such as malonic acid derivatives or 2-methylbenzothiazole, open pathways to complex heterocyclic systems. mdpi.com
Specifically for nitro-containing chromones, research has demonstrated the synthesis of various analogs. One study detailed the creation of a series of N-methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amine derivatives from 2-((E)-2-nitrovinyl)phenol and ((E)-N-methyl)-1-(methylthio)-2-nitroethenamine. researchgate.net Another example is the reaction of 3-nitrochromone with diazoalkanes, which can lead to the formation of derivatives like 2-ethyl-3-nitrochromone. rsc.org The reactivity of the 3-nitrochromone system also allows for Michael additions, where nucleophiles add to the electron-deficient double bond, further expanding the library of accessible compounds. rsc.org
The synthesis of hybrid molecules is another promising strategy. By conjugating the benzopyran-4-one skeleton with other pharmacologically active moieties, such as isoxazoles, researchers aim to create compounds with enhanced or novel biological activities. nih.gov A specific synthesized derivative, 2-methyl-3-nitro-N'-[(4-oxo-4H-chromen-3-yl)methylene]benzohydrazide, highlights the potential for creating complex molecules based on the core structure.
Table 1: Examples of Synthesized Functionalized Chromone Derivatives
| Precursor/Core Structure | Reagents/Reaction Type | Resulting Derivative Class | Reference |
|---|---|---|---|
| 2-((E)-2-nitrovinyl)phenol | ((E)-N-methyl)-1-(methylthio)-2-nitroethenamine | N-methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amines | researchgate.net |
| 3-Nitrochromone | Diazoethane | 2-Ethyl-3-nitrochromone | rsc.org |
| 3-Formyl benzopyran-4-ones | Hydroxylamine hydrochloride, etc. | Benzopyran-4-one-isoxazole hybrids | nih.gov |
| 3-Nitrochromone | Ethanol, Diazoalkane (catalyst) | Michael addition products | rsc.org |
| 3-Formylchromone | 2-Methylbenzothiazole derivatives | Benzothiazolium salts with chromone moiety | mdpi.com |
Exploration of New Catalytic Systems for Enhanced Synthetic Efficiency
To improve the efficiency, selectivity, and environmental footprint of synthetic routes to this compound and its analogs, researchers are exploring novel catalytic systems. The focus is on developing catalysts that can facilitate reactions under milder conditions, reduce reaction times, and control stereochemistry.
Organocatalysis has emerged as a powerful tool in this field. For the enantioselective synthesis of 3-nitro-2H-chromenes, which are closely related to the target compound, chiral secondary amine catalysts have been successfully employed. chim.it These catalysts operate via an iminium activation mechanism, allowing for the construction of optically active chromene structures from salicylaldehydes and β-nitrostyrenes. chim.it Other organocatalysts, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), have also been used in the preparation of 3-nitrochromenes. researchgate.net
While not exclusively for chromone synthesis, broader research into green catalysts offers potential avenues. For example, catalysts based on metal nanoparticles (Cu, Ag, Au) deposited on supports have been developed for the reduction of nitrophenols, a reaction relevant to the functional group transformations of nitroaromatics. nih.gov Such catalytic systems could potentially be adapted for the synthesis or modification of nitrochromones. The development of metal-free catalytic systems is also a significant area of interest, aiming to provide environmentally friendly access to valuable heterocyclic compounds like quinolines and benzothiazoles, with strategies that could be applicable to chromone synthesis. nih.gov
Advanced Computational Modeling for Mechanism Prediction and Rational Drug Design
Computational chemistry is playing an increasingly vital role in the study of chromone derivatives, enabling researchers to predict molecular properties, elucidate reaction mechanisms, and design novel compounds with enhanced biological activity. Techniques such as molecular docking and molecular dynamics (MD) simulations provide insights into the interactions between small molecules and biological macromolecules, guiding the synthesis of more potent and selective drug candidates.
In the context of nitro-substituted chromones, molecular docking studies have been used to predict and rationalize the biological activity of newly synthesized compounds. For a series of N-methyl-3-nitro-4-(nitromemethyl)-4H-chromen-2-amine derivatives, docking studies were performed with anti-apoptotic proteins like Bcl-2, Bcl-w, and Bcl-xL. researchgate.net The results indicated that certain derivatives had good docking scores, which correlated well with their observed in vitro anti-proliferative activity, suggesting a potential mechanism of action. researchgate.net
These computational approaches are part of a broader strategy of rational drug design. nih.gov By understanding the three-dimensional structure of a biological target, molecules can be designed to fit precisely into binding sites, maximizing affinity and efficacy while minimizing off-target effects. This approach has been applied to various heterocyclic scaffolds, including quinolones, to identify key structural features for antimicrobial or anticancer activity. nih.govmdpi.com Such in silico methods are invaluable for prioritizing synthetic targets and accelerating the drug discovery process for chromone-based compounds.
Table 2: Computational Studies on Nitro-Chromone Derivatives
| Compound Class | Computational Method | Biological Target | Key Finding | Reference |
|---|---|---|---|---|
| N-methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amine derivatives | Molecular Docking | Anti-apoptotic proteins (Bcl-2, Bcl-w, Bcl-xL) | Good docking scores for active compounds corroborated with in vitro anticancer activity. | researchgate.net |
Development of Chromone-Based Fluorescent Probes and Chemical Tools
The inherent fluorescence properties of the chromone scaffold make it an excellent platform for the development of chemical sensors and probes for biological imaging. By functionalizing the chromone core with specific recognition moieties, researchers can create tools that exhibit a change in fluorescence upon binding to a target analyte, such as metal ions or biologically important molecules.
Several chromone-based fluorescent probes have been successfully designed and synthesized for the detection of various metal ions. For example, a Schiff base fluorescent probe derived from chromone was developed for the highly selective and sensitive detection of Fe³⁺ ions. rsc.org This probe operates via a "turn-off" fluorescence response and has been successfully applied to monitor Fe³⁺ levels in living cells. rsc.org Similarly, other chromone-based probes have been reported for the detection of Al³⁺ and Pd²⁺ ions, demonstrating the versatility of this scaffold for sensor design. researchgate.net
Beyond metal ions, chromone-based probes are being developed for other significant biological molecules. A novel fluorescent probe based on the chromone fluorophore was created for imaging hydrogen sulfide (B99878) (H₂S), a crucial biological signaling molecule, in living cells. chim.it This probe showed high selectivity and sensitivity, highlighting the potential of chromone derivatives as powerful tools for studying cellular processes and diagnosing diseases. chim.it
Investigation of Environmental and Industrial Applications (e.g., Corrosion Inhibition)
While the primary focus of research on this compound and its analogs has been in the biomedical field, there is growing interest in exploring their potential in environmental and industrial settings. One promising, albeit less explored, application is in the field of corrosion inhibition. The heterocyclic structure, containing heteroatoms like oxygen and nitrogen as well as an aromatic ring system, suggests that these molecules could effectively adsorb onto metal surfaces and protect them from corrosive environments. The nitro group could further enhance this interaction. Currently, specific studies focusing on this compound as a corrosion inhibitor are limited, representing a clear direction for future research.
Drug Repurposing Research for Chromone-Based Compounds
Drug repurposing, the strategy of identifying new uses for existing approved drugs, is an attractive approach in drug discovery as it can save time and reduce costs. The chromone scaffold is present in several approved drugs, making this class of compounds an interesting area for repurposing studies. While this compound itself is not an approved drug, research into the broader family of chromone-based medicines can provide valuable insights. The diverse biological activities exhibited by chromones, including anti-inflammatory, anti-allergic, and anticancer effects, suggest that existing chromone drugs could be investigated for new therapeutic indications. This line of research could uncover unexpected pharmacological properties and expand the clinical utility of this important class of compounds.
Expanding the Scope of Biological Targets and Mechanistic Studies
A significant thrust of current research is to broaden the understanding of the biological targets of this compound and its derivatives and to elucidate their mechanisms of action. The presence of the nitro group makes the C2-C3 double bond of the chromone ring an excellent Michael acceptor, making it susceptible to nucleophilic attack by biological molecules like cysteine residues in proteins. chim.it This reactivity is a key factor in its potential biological effects.
Recent studies have identified promising anticancer activity for certain nitrochromone derivatives. A series of N-methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amine derivatives displayed potent anti-proliferative activity against cervical cancer (HeLa) and epidermoid laryngeal carcinoma (HEp-2) cell lines. researchgate.net Mechanistic investigations, supported by molecular docking, suggest that these compounds may exert their effects by targeting anti-apoptotic proteins of the Bcl-2 family, thereby inducing apoptosis in cancer cells. researchgate.net
The nitro group itself is a critical pharmacophore that can be involved in redox reactions within cells, a mechanism that contributes to the antimicrobial activity of many nitroaromatic compounds. researchgate.net The transformation of the nitro group to other functionalities, such as an amino group, can also lead to derivatives with different biological profiles. mdpi.com Further research is needed to identify specific protein kinases, enzymes, or other cellular components that interact with this class of compounds to fully map their therapeutic potential and mechanism of action.
Q & A
Basic Research Questions
Q. What are the foundational synthetic routes for 2-methyl-3-nitro-4H-1-benzopyran-4-one, and how can intermediates be purified effectively?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as nitration of a pre-functionalized benzopyran core. For example, nitration at the 3-position requires controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration. Intermediate purification often employs column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (e.g., using ethanol/water mixtures) to isolate the target compound . Key steps include monitoring reaction progress via TLC and verifying purity through HPLC or NMR.
Q. What safety protocols are critical when handling nitro-substituted benzopyran derivatives in laboratory settings?
- Methodological Answer : Nitro groups introduce reactivity and potential toxicity. Required precautions include:
- PPE : Nitrile gloves, lab coats, and safety goggles (tested to EN 166 or NIOSH standards) .
- Engineering Controls : Use fume hoods to prevent inhalation of dust/aerosols and ensure proper ventilation .
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for ≥15 minutes with water . Emergency protocols should align with GHS Category 2/3 guidelines for acute toxicity and irritation .
Q. How can researchers structurally characterize this compound using spectroscopic methods?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methyl at C2, nitro at C3) via chemical shifts and coupling patterns. Aromatic protons typically appear δ 6.5–8.5 ppm .
- MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 233.06) and fragmentation patterns.
- IR : Nitro groups show strong absorptions near 1520–1350 cm⁻¹ (asymmetric/symmetric stretching) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?
- Methodological Answer : Optimization strategies include:
- Temperature Control : Lower temperatures (0–5°C) during nitration reduce side reactions .
- Catalyst Screening : Lewis acids (e.g., AlCl₃) may enhance regioselectivity .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Workflow : Use design of experiments (DoE) to test variables (pH, stoichiometry) and quantify interactions. Post-reaction, employ techniques like flash chromatography for scalable purification .
Q. How should researchers address contradictions in reported physicochemical data (e.g., solubility, stability) for nitro-benzopyrans?
- Methodological Answer :
- Empirical Validation : Perform kinetic solubility assays (e.g., shake-flask method in buffers at pH 1–7.4) .
- Computational Modeling : Use tools like COSMO-RS to predict logP and solubility .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring to assess hydrolytic/oxidative stability .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound analogs?
- Methodological Answer :
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) to screen for antiproliferative effects .
- Enzyme Inhibition : Fluorometric assays targeting kinases or cytochrome P450 isoforms (e.g., CYP3A4) to assess selectivity .
- Receptor Binding : Radioligand displacement assays (e.g., estrogen receptor-α for structural analogs like genistein) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
